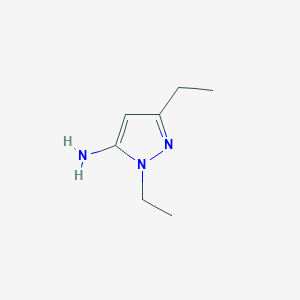

1,3-Diethyl-1H-pyrazol-5-amine

Description

Contextualization of Pyrazole (B372694) Derivatives in Advanced Chemical Sciences

First synthesized in 1883 by Ludwig Knorr, pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.comijrpr.com Their unique structural and electronic properties have made them a focal point in various scientific disciplines. ijrpr.com Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and fluorescent materials. nih.govglobalresearchonline.net Their broad spectrum of biological activities is particularly noteworthy, with demonstrated anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. ijrpr.com This versatility has cemented the pyrazole core as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. mdpi.com

The synthesis of pyrazole derivatives is a well-established yet continually evolving field. A common and historical method involves the condensation reaction between a 1,3-dicarbonyl compound, such as ethyl acetoacetate, and a hydrazine (B178648) derivative. mdpi.cominnovareacademics.in Modern synthetic strategies often focus on developing more efficient, environmentally friendly, and regioselective methods, including multicomponent reactions and the use of novel catalysts. mdpi.comrsc.org

Academic Significance of 5-Aminopyrazoles: A Research Perspective

Within the extensive family of pyrazoles, 5-aminopyrazoles are a particularly important subclass. mdpi.com The presence of a reactive amino group at the C5 position makes them highly valuable as synthetic intermediates. mdpi.comresearchgate.net This amino group can act as a nucleophile, enabling the construction of a wide range of fused heterocyclic systems, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. mdpi.comnih.govbeilstein-journals.org

The academic interest in 5-aminopyrazoles is driven by the significant biological activities exhibited by their derivatives. mdpi.comresearchgate.net Research has shown that compounds derived from 5-aminopyrazoles can possess potent anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.netnih.gov For instance, some 5-aminopyrazole derivatives have been investigated as inhibitors of enzymes like p38 MAP kinase, which is involved in inflammatory responses. nih.govscirp.org The adaptability of the 5-aminopyrazole scaffold allows for the systematic modification of its structure to optimize biological activity, a key aspect of modern drug discovery. scirp.org

Structural Features of 1,3-Diethyl-1H-pyrazol-5-amine and its Research Utility

This compound is characterized by a central pyrazole ring with ethyl groups attached to both nitrogen atoms (N1) and a carbon atom (C3), and an amine group at the C5 position. The specific arrangement of these substituents influences the compound's chemical reactivity and physical properties. The ethyl groups contribute to the lipophilicity of the molecule, which can affect its solubility and interaction with biological targets.

The primary research utility of this compound lies in its role as a versatile building block. The amino group provides a key reaction site for further chemical transformations. For example, it can undergo reactions such as acylation, alkylation, and condensation with various electrophiles to generate a diverse library of new compounds. scirp.org These derivatives can then be screened for a wide range of biological activities. The diethyl substitution pattern provides a specific structural motif that can be compared with other substitution patterns to understand structure-activity relationships (SAR), which are crucial for rational drug design.

Overview of Research Trajectories for Pyrazol-5-amine Compounds

Current research involving pyrazol-5-amine compounds is multifaceted and dynamic. A significant trajectory is the continued exploration of their potential as therapeutic agents. This includes the synthesis and evaluation of new derivatives for anticancer, anti-inflammatory, and antimicrobial applications. mdpi.comnih.govnih.gov Researchers are particularly interested in developing compounds with high selectivity for their biological targets to minimize off-target effects.

Another major research direction is the development of green and sustainable synthetic methods for pyrazol-5-amine derivatives. rsc.org This involves the use of environmentally benign solvents, catalysts, and reaction conditions to reduce the environmental impact of chemical synthesis. rsc.orgindianchemicalsociety.com Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, are a key focus in this area. rsc.org

Furthermore, the unique photophysical properties of some pyrazole derivatives have opened up research into their applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov The investigation of the relationship between the molecular structure of pyrazol-5-amine derivatives and their fluorescent properties is an active area of research.

Properties of 1,3-Dimethyl-1H-pyrazol-5-amine (A structurally related compound)

| Property | Value | Source |

| CAS Number | 3524-32-1 | echemi.comnih.gov |

| Molecular Formula | C5H9N3 | echemi.comnih.gov |

| Molecular Weight | 111.15 g/mol | echemi.com |

| Melting Point | 65-69 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 121-123 °C at 9 Torr | echemi.com |

| Appearance | White to light yellow crystalline powder | echemi.com |

Interactive Data Table: Research Applications of Pyrazole Derivatives

| Research Area | Key Findings and Applications |

| Medicinal Chemistry | Development of anti-inflammatory, antimicrobial, anticancer, and antiviral agents. ijrpr.com |

| Agrochemicals | Use as insecticides and herbicides. ijrpr.com |

| Materials Science | Application as fluorescent dyes and in organic light-emitting diodes (OLEDs). nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3524-47-8 |

|---|---|

Molecular Formula |

C7H13N3 |

Molecular Weight |

139.20 g/mol |

IUPAC Name |

2,5-diethylpyrazol-3-amine |

InChI |

InChI=1S/C7H13N3/c1-3-6-5-7(8)10(4-2)9-6/h5H,3-4,8H2,1-2H3 |

InChI Key |

DPCGKALKAKIMEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1)N)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Diethyl 1h Pyrazol 5 Amine and Analogues

Novel Cyclization Routes and Optimized Reaction Pathways

The construction of the pyrazole (B372694) core is a critical step in the synthesis of 1,3-diethyl-1H-pyrazol-5-amine. Modern synthetic methods are continually being developed to improve efficiency, regioselectivity, and substrate scope.

Multi-component Reaction Strategies for Pyrazole Core Formation

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrazoles in a single, efficient step. beilstein-journals.orgmdpi.com These reactions offer significant advantages over traditional multi-step syntheses by increasing efficiency and reducing waste. beilstein-journals.org

One common and classical method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org MCRs often leverage the in situ generation of these 1,3-dicarbonyl compounds, which then react with a hydrazine (B178648) to form the pyrazole ring. beilstein-journals.org For instance, enolates can react with carboxylic acid chlorides to generate 1,3-diketones in situ, which are then converted to pyrazoles in a one-pot reaction with a hydrazine. beilstein-journals.org

A variety of MCRs have been developed for the synthesis of functionalized pyrazoles. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water can produce 1-H-pyrazoles. longdom.org Another approach involves the reaction of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles. researchgate.net The use of catalysts such as ytterbium perfluorooctanoate has been shown to be effective in the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org

The following table summarizes various multi-component reaction strategies for the synthesis of pyrazole derivatives.

| Reaction Type | Reactants | Key Features | Reference |

| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Sustainable approach in water. | longdom.org |

| Three-component | Ketones, Aldehydes, Hydrazine monohydrochloride | One-pot synthesis of pyrazoline intermediates. | researchgate.net |

| Four-component | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine | Formation of pyrano[2,3-c]pyrazoles. | mdpi.comnih.gov |

| Three-component | Aldehydes, β-Ketoesters, Hydrazines | Catalyzed by Yb(PFO)3 for persubstituted pyrazoles. | beilstein-journals.org |

Regioselective Functionalization Approaches

Achieving specific substitution patterns on the pyrazole ring is crucial for tuning the properties of the final compound. Regioselective functionalization allows for the precise introduction of substituents at desired positions.

Direct functionalization of the pyrazole core can be challenging due to the inherent reactivity of different positions. The C4 position is susceptible to electrophilic aromatic substitution, while the C5 position can be functionalized in the presence of strong bases. scholaris.ca However, direct functionalization at the C3 position is less common. scholaris.ca

Recent advancements have focused on overcoming these challenges. One notable method involves the reaction of pyrazole N-oxides with arynes to achieve regioselective C3-hydroxyarylation. scholaris.ca This approach is significant as it does not require the C4 and C5 positions to be blocked to achieve regioselectivity. scholaris.ca Another strategy for synthesizing regioselectively substituted pyrazoles involves a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones. acs.org This method offers excellent regioselectivity and broad functional group tolerance. acs.org

Furthermore, copper-catalyzed reactions have been employed for the N-functionalization of pyrazoles in a one-pot fashion, allowing for the introduction of aryl substituents at the N1 position. beilstein-journals.org The synthesis of highly functionalized pyrazoles with complete regioselectivity has also been achieved from N-tosylhydrazones through a tandem process of nucleophilic addition and intramolecular cyclization. acs.org

Precursor Chemistry and Synthetic Intermediate Analysis

The synthesis of this compound relies on the careful selection and preparation of key precursors and intermediates.

Synthesis of Key Intermediates for Diethyl Substitution

The introduction of the two ethyl groups at the 1 and 3 positions of the pyrazole ring requires specific precursors. The synthesis of 1,3-disubstituted pyrazoles can be achieved through various routes. For instance, a copper-catalyzed three-component reaction of enaminones, hydrazine, and aryl halides can yield 1,3-substituted pyrazoles. beilstein-journals.org

The synthesis of the analogous 1,3-dimethyl-1H-pyrazol-5-amine often involves the condensation of a Mannich base with methylhydrazine or the reaction of 3-aminocrotononitrile (B73559) with methylhydrazine. guidechem.com Similar strategies can be adapted for the diethyl analogue by using the corresponding ethyl-substituted precursors. For example, ethylhydrazine (B1196685) would be used in place of methylhydrazine.

The following table highlights key intermediates and their synthetic utility.

| Intermediate | Synthetic Application | Reference |

| 1,3-Dicarbonyl compounds | In situ generation for Knorr pyrazole synthesis. | beilstein-journals.org |

| Enaminones | Substrates in multi-component reactions for pyrazole synthesis. | beilstein-journals.orglongdom.org |

| N-Tosylhydrazones | Precursors for regioselective synthesis of functionalized pyrazoles. | acs.org |

| 2-Alkynyl-1,3-dithianes | Reactants in base-mediated [3+2] cycloaddition for pyrazole synthesis. | acs.org |

Evaluation of Precursor Reactivity in Pyrazole Annulation

The reactivity of precursors is a critical factor in the success of pyrazole ring formation (annulation). The classic Knorr synthesis relies on the reaction of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org The regioselectivity of this reaction can sometimes be a challenge, particularly with substituted hydrazines. scholaris.ca

To overcome this, methods involving the addition-cyclocondensation of α,β-unsaturated ketones have been developed. beilstein-journals.org The Michael addition of hydrazines to α,β-unsaturated carbonyl compounds is a standard approach for synthesizing pyrazolines, which can then be oxidized to pyrazoles. beilstein-journals.org

The reactivity of various precursors has been evaluated to optimize reaction conditions and yields. For example, in the synthesis of pyrazole-4-carboxylates, the use of a mild and efficient catalyst like Yb(PFO)₃ has been shown to be effective. beilstein-journals.org

Green Chemistry Principles in the Synthesis of Aminopyrazoles

The application of green chemistry principles to the synthesis of aminopyrazoles is of growing importance to minimize environmental impact. bme.hu This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Several green synthetic strategies have been reported for pyrazole synthesis. One approach involves a one-pot, three-component reaction in water, a green solvent, to produce pyrazole derivatives. longdom.org The use of catalysts like DABCO in aqueous media for the synthesis of 5-aminopyrazole-4-carbonitriles also represents a green and efficient method. researchgate.net Furthermore, catalyst-free multi-component reactions facilitated by ultrasonic irradiation in water have been developed for the synthesis of pyrano[2,3-c]pyrazoles. nih.gov

The use of reusable catalysts is another key aspect of green chemistry. For example, a recyclable magnetic nanoparticle-based catalyst has been developed for the synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.org Similarly, layered double hydroxides have been used as efficient and reusable catalysts for the one-pot synthesis of pyrazole-4-carbonitrile compounds under green conditions. rsc.org These methods often offer advantages such as high atom economy, simple work-up procedures, and reduced waste generation. rsc.orgacs.org

The table below showcases various green chemistry approaches in aminopyrazole synthesis.

| Green Chemistry Approach | Specific Example | Key Advantages | Reference |

| Use of Green Solvents | Synthesis of pyrazoles in water. | Environmentally friendly, cost-effective. | longdom.org |

| Catalyst-free Reactions | Ultrasonic irradiation in water for pyranopyrazole synthesis. | Avoids catalyst-related waste and cost. | nih.gov |

| Reusable Catalysts | Fe3O4@SiO2-based nanocatalyst for 5-amino-bispyrazole synthesis. | Catalyst can be recovered and reused multiple times. | rsc.org |

| Energy-efficient Methods | Ultrasonic irradiation for pyrazolo[1,5-a]pyrimidin-7(4H)-one synthesis. | Reduced energy consumption compared to conventional heating. | bme.hu |

Solvent-Free and Environmentally Benign Reaction Conditions

The shift towards green chemistry has propelled the development of synthetic protocols that operate under solvent-free or environmentally benign conditions. niscair.res.in These methods not only reduce pollution but can also lead to improved reaction kinetics and simpler product isolation procedures. niscair.res.inresearchgate.net

One prominent green approach is the use of microwave irradiation, which can significantly shorten reaction times and improve yields compared to conventional heating. researchgate.netresearchgate.net For the synthesis of substituted pyrazoles, microwave-assisted, solvent-free reactions catalyzed by solid-supported acids like phosphotungstic acid on silica (B1680970) (H₃[PW₁₂O₄₀]/SiO₂) have proven effective. researchgate.net This method offers the advantages of simple operation, high yields (ranging from 74–90% for various 1,3,5-trisubstituted 1H-pyrazoles), and the ability to reuse the catalyst. researchgate.net Another environmentally friendly technique involves the use of ultrasound irradiation, which has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazole derivatives, often resulting in high yields and short reaction times. acs.orgorientjchem.org

The use of water as a reaction medium is another cornerstone of green synthesis, being an inexpensive, non-toxic, and non-flammable solvent. researchgate.net Efficient syntheses of pyrazole derivatives have been documented in aqueous media, sometimes facilitated by catalysts like nano-ZnO or organocatalysts such as Tris-hydroxymethylaminomethane (THAM). researchgate.netmdpi.comacademie-sciences.fr For instance, the condensation of 1,3-diketones with hydrazines can be carried out at room temperature in water using Amberlyst-70 as a recyclable catalyst. mdpi.com Solvent-free condensation reactions, performed by heating the neat reactants, represent another straightforward and efficient strategy for preparing pyrazole analogues. mdpi.com This approach was successfully used in the synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, highlighting its operational simplicity and short reaction times. mdpi.com

| Methodology | Catalyst/Conditions | Key Advantages | Typical Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | H₃[PW₁₂O₄₀]/SiO₂, solvent-free | Reduced reaction time, catalyst reusability, high efficiency. | 74-90% | researchgate.net |

| Ultrasound Irradiation | Various catalysts, aqueous medium | Short reaction times, high yields, simple operation. | ~97% | acs.org |

| Aqueous Synthesis | Nano-ZnO or Amberlyst-70, room temperature | Environmentally benign, inexpensive, catalyst is often recyclable. | ~95% | researchgate.netmdpi.com |

| Solvent-Free Condensation | Thermal (e.g., 120 °C), no catalyst | Operational simplicity, no solvent waste, short reaction time. | Good | mdpi.com |

Catalyst Development for Enhanced Efficiency

Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with greater speed, selectivity, and efficiency under milder conditions. For the synthesis of this compound and its analogues, significant research has been directed towards developing both heterogeneous and homogeneous catalysts.

Heterogeneous Catalysts: Solid-supported catalysts are particularly valued in green chemistry because they can be easily separated from the reaction mixture and reused, minimizing waste. niscair.res.in Nano-catalysts, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity. niscair.res.in For example, nano silica-phosphoric acid (nano-SPA) has been employed as a recyclable, heterogeneous solid acid catalyst for the synthesis of highly substituted pyrazoles from 1,3-diketones and hydrazines under solvent-free conditions. niscair.res.in This method is noted for its high efficiency, simple work-up, and the reusability of the catalyst for at least four cycles without significant loss of activity. niscair.res.in Similarly, nano-ZnO has been used as an eco-friendly catalyst for pyrazole synthesis in aqueous media at ambient temperatures, affording high yields (up to 95%) and short reaction times. researchgate.netmdpi.com

Homogeneous and Organocatalysts: Transition metal catalysts are widely used for constructing the pyrazole core. Copper-catalyzed reactions, in particular, are versatile for synthesizing polysubstituted pyrazoles. organic-chemistry.org These reactions can be performed under mild, acid-free conditions at room temperature, often using air as a green oxidant. organic-chemistry.org For instance, copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates provides an atom-economical route to substituted pyrazoles. organic-chemistry.org Ruthenium-catalyzed hydrogen transfer reactions have also been developed, allowing for the synthesis of 4-alkyl-pyrazoles directly from 1,3-diols and hydrazines, a transformation that is challenging via other methods. acs.org

In addition to metal-based systems, organocatalysis has emerged as a powerful tool. Tris-hydroxymethylaminomethane (THAM), a biodegradable and inexpensive compound, has been shown to be an efficient organocatalyst for the one-pot, three-component synthesis of various heterocyclic systems in ethanol (B145695) or water-ethanol mixtures. academie-sciences.fr Citric acid is another example of a green promoter used for the synthesis of bioactive heterocycles. dntb.gov.ua

| Catalyst Type | Specific Catalyst Example | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Heterogeneous Solid Acid | Nano silica-phosphoric acid (nano-SPA) | Solvent-free, thermal | High efficiency, reusable, simple work-up. | niscair.res.in |

| Heterogeneous Nano-catalyst | Nano-ZnO | Aqueous media, ambient temperature | Eco-friendly, high yields (up to 95%), short reaction times. | researchgate.netmdpi.com |

| Transition Metal | Copper (e.g., Cu₂O, Cu(OAc)₂) | Room temperature, often with air as oxidant | High regioselectivity, mild conditions, atom economy. | organic-chemistry.orgmdpi.com |

| Transition Metal | Ruthenium (e.g., RuH₂(PPh₃)₃CO) | Hydrogen transfer from alcohols | Access to otherwise difficult-to-make pyrazole substitution patterns. | acs.org |

| Organocatalyst | Tris-hydroxymethylaminomethane (THAM) | Ethanol/water, multicomponent reaction | Biodegradable, low cost, chromatography-free protocol. | academie-sciences.fr |

Chemical Reactivity and Functional Group Transformations of 1,3 Diethyl 1h Pyrazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring in 1,3-diethyl-1H-pyrazol-5-amine is susceptible to substitution reactions, with the specific site of reaction being dictated by the electronic nature of the attacking species and the inherent reactivity of the ring positions.

The C-4 position of the 5-aminopyrazole scaffold is electron-rich, making it a prime target for electrophilic substitution reactions. vulcanchem.com This reactivity allows for the direct introduction of various functional groups, enabling the synthesis of diverse derivatives.

Common functionalization strategies applicable to the C-4 position include:

Halogenation: Iodination of the C-4 position is a known transformation for 5-aminopyrazoles. For instance, the reaction of related aminopyrazoles with iodine in the presence of potassium carbonate and an oxidant like tert-butyl hydroperoxide (TBHP) can lead to C-4 iodo derivatives. nih.gov These halogenated intermediates are valuable for subsequent cross-coupling reactions.

Arylation: Direct C-4 arylation can be achieved through modern enzymatic methods. A chemoselective approach utilizes a laccase enzyme to oxidize catechols into reactive ortho-quinones, which are then attacked by the nucleophilic C-4 position of the 5-aminopyrazole. nih.gov This method avoids the need for protecting the amine group or pre-halogenating the pyrazole ring. nih.gov

Sulfenylation: A C4-sulfenylation of 4-iodo-1H-pyrazole-5-amine with arylsulfonyl hydrazide in water has been developed, offering a green chemistry approach to C-S bond formation at this position. researchgate.net

The exocyclic amine group at the C-5 position is the most nucleophilic site in the molecule, readily participating in a variety of functional group transformations. beilstein-journals.org

Acylation: The amine group reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. smolecule.comscirp.org This reaction is fundamental for creating pyrazole-based amides, which are of interest in medicinal chemistry. For example, acetylation of the related 1,3-dimethyl-1H-pyrazol-5-amine is readily achieved with acetic anhydride.

Alkylation: N-alkylation of the amino group can be performed using alkyl halides, providing access to secondary and tertiary amine derivatives. smolecule.comsmolecule.com These reactions are crucial for modifying the steric and electronic properties of the substituent at the C-5 position.

Arylation: The introduction of aryl groups at the C-5 amino position is efficiently accomplished via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using ligands like XPhos and a base such as potassium hydroxide, has proven effective for the N-arylation of commercially available aminopyrazoles with aryl halides, yielding a range of 5-N-aryl-1,3-disubstituted-1H-pyrazol-5-amines. researchgate.net

Derivatization Strategies for Structural Modification

The versatile reactivity of this compound makes it a valuable building block for synthesizing a wide array of more complex chemical structures, including fused heterocyclic systems and substituted analogues.

5-Aminopyrazoles are extensively used as synthons for the construction of fused heterocyclic systems through reactions with bifunctional electrophiles. beilstein-journals.org These reactions typically involve the participation of the C-5 amine and the N-1 ring nitrogen or the C-4 carbon in a cyclocondensation process.

Examples of accessible fused systems include:

Pyrazolo[3,4-b]pyridines: These can be synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones. beilstein-journals.orgsemanticscholar.org For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid yields 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines: Cyclocondensation with β-ketoesters is a common route to this class of compounds. chemicalbook.com

Pyrazolo[3,4-d]pyrimidines: These and other fused azines like pyrazolo[3,4-b]pyrazines and pyrazolo[5,1-c]-1,2,4-triazines are also synthesized from 5-aminopyrazole precursors. beilstein-journals.org

Dipyrazolo-fused Naphthyridines and Diazocanes: More complex domino reactions, for example with arylglyoxals, can lead to novel, multi-ring systems such as dipyrazolo[3,4-b:4′,3′-f] smolecule.comnaphthyridines. nih.govacs.org

A summary of reagents used to form fused heterocycles from 5-aminopyrazoles is presented below.

| Reagent Class | Fused Heterocycle Product |

| β-Diketones | Pyrazolo[3,4-b]pyridines beilstein-journals.org |

| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines beilstein-journals.org |

| β-Ketoesters | Pyrazolo[1,5-a]pyrimidines |

| Arylglyoxals | Pyrazolo-fused Naphthyridines, Diazocanes nih.govacs.org |

| Diethyl Malonate | Pyrazolo[3,4-b]pyridin-6-ones semanticscholar.org |

The synthesis of analogues of this compound involves modifying the substituents at various positions on the pyrazole ring. This is a key strategy for fine-tuning the molecule's properties for specific applications.

N-Substituted Analogues: The identity of the N-1 substituent is determined by the choice of hydrazine (B178648) used in the initial pyrazole synthesis. A general method involves the reaction of a primary amine (which dictates the N-1 substituent) with a 1,3-dicarbonyl compound (like 3,5-heptanedione (B1630319) for a C3-ethyl group) and an aminating agent. acs.org

C-Substituted Analogues: Substitution at the carbon atoms of the pyrazole ring can be achieved either by starting with a suitably substituted precursor (e.g., a substituted 1,3-diketone) or by direct functionalization of the pyrazole ring as described in section 3.1.1.

An example of a derivative formed through reaction at the amine group is the azo-bridged dimer, (E)-1,2-Bis(1-ethyl-1H-pyrazol-5-yl)diazene. This compound was synthesized via a copper-catalyzed oxidative coupling reaction. nih.gov

Table 1: Synthesis of (E)-1,2-Bis(1-ethyl-1H-pyrazol-5-yl)diazene

| Reactant | Catalyst | Co-catalyst/Ligand | Solvent | Oxidant | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 1-Ethyl-1H-pyrazol-5-amine | CuI | 1,10-phenanthroline | CH₂Cl₂ | TBHP (aq) | Room Temp. | 2 h | 28% | nih.gov |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Azo Compound Formation: The copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines to form azopyrroles is proposed to proceed via a single-electron transfer (SET) mechanism. The copper(I) catalyst is oxidized to copper(II) by the TBHP initiator. The Cu(II) species then mediates a single-electron oxidation of the pyrazol-5-amine to form an arylamino radical cation. Intermolecular coupling of these radical species followed by further oxidation leads to the final azo product. nih.gov

Mechanism of Fused-Ring Synthesis: The domino reaction between arylglyoxals and pyrazol-5-amines to form pyrazolo-fused 1,7-naphthyridines is believed to involve several steps. A plausible mechanism begins with the acid-catalyzed addition of the pyrazol-5-amine to the glyoxal, followed by dehydration and further reaction to yield a reactive allene (B1206475) intermediate. An intramolecular 6π electrocyclization of this allene then furnishes a pyrazolo[3,4-b]pyridine core, which undergoes subsequent transformations to yield the final fused product. nih.govacs.org

Mechanism of C4-Sulfenylation: The reaction of 4-iodo-1H-pyrazole-5-amine with arylsulfonyl hydrazide is suggested to be initiated by the in-situ formation of iodine, which is key to the subsequent C-S bond formation at the C-4 position. researchgate.net

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Analysis

Detailed spectroscopic and computational analyses dedicated to elucidating the reaction mechanisms of This compound are not currently available in the published scientific literature.

However, for the analogous 1,3-dimethyl-1H-pyrazol-5-amine , various studies have employed spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray crystallography, to characterize the products of its various reactions. For instance, in domino reactions with arylglyoxals, the structures of the resulting fused heterocyclic systems, including dipyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes, have been unambiguously determined using these techniques. acs.orgmdpi.com These studies confirm the participation of the aminopyrazole in complex multi-step transformations.

Mechanistic insights for the dimethyl analogue are often proposed based on the characterization of reaction products and intermediates. For example, the acylation of 1,3-dimethyl-1H-pyrazol-5-amine is understood to proceed via a nucleophilic attack of the exocyclic amino group on the acylating agent. In more complex transformations, such as the formation of pyrazolo[3,4-d]pyrimidines, mechanistic studies have identified key formamidine (B1211174) intermediates. mdpi.com

Computational studies, including Density Functional Theory (DFT) calculations, have been utilized to investigate the reactivity and electronic properties of other substituted pyrazoles, providing insights into their molecular electrostatic potential, frontier molecular orbitals, and potential for non-linear optical properties. tandfonline.comnih.gov Such computational approaches could, in the future, be applied to model the reaction mechanisms of this compound and predict its reactivity.

Kinetic Studies of Aminopyrazole Transformations

A thorough search of the scientific literature has found no published kinetic studies on the transformations of This compound .

Kinetic investigations are crucial for understanding the rates of chemical reactions, optimizing reaction conditions, and elucidating reaction mechanisms. The absence of such data for this compound represents a significant void in the understanding of its chemical behavior.

For other related compounds, such as gold(I/III) complexes bearing N-heterocyclic carbene ligands, kinetic studies have been performed to understand their stability and reactivity in various media, which is critical for applications in areas like medicinal chemistry. acs.org These studies often employ techniques like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of reactants and products over time. Similar methodologies could be adapted for future kinetic analysis of this compound transformations.

Advanced Spectroscopic and Structural Elucidation of 1,3 Diethyl 1h Pyrazol 5 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. For derivatives of 1,3-Diethyl-1H-pyrazol-5-amine, a suite of one-dimensional and multi-dimensional NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals, and to establish through-bond and through-space connectivities.

Multi-dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

The complexity of substituted pyrazole (B372694) derivatives often necessitates the use of two-dimensional (2D) NMR experiments to resolve overlapping signals and definitively map the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of directly attached ¹H and ¹³C nuclei. For a hypothetical derivative of this compound, the HSQC spectrum would show cross-peaks connecting the protons of the ethyl groups to their corresponding carbons, as well as the pyrazole ring proton to its carbon.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides crucial information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is instrumental in piecing together the carbon skeleton. For instance, correlations would be expected from the N-ethyl protons to the C3 and C5 carbons of the pyrazole ring, and from the C-ethyl protons to the C3 and C4 carbons, confirming the substitution pattern.

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of the ethyl substituents, COSY spectra would display cross-peaks between the methyl (CH₃) and methylene (B1212753) (CH₂) protons, confirming the ethyl fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY is unique in that it reveals through-space proximity between protons, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation and the spatial relationship between different substituents. For example, a NOESY experiment could show a correlation between the N1-ethyl group protons and the C5-amino group protons, providing insight into the rotational orientation around the N1-C5 bond. The analysis of NOESY spectra can be complex, especially in cases of chemical exchange processes researchgate.net.

A study on chiral diaryl-pyrazole sulfonamide derivatives utilized 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy), a related technique, to prove the inclusion of the aliphatic part of the molecule within a cyclodextrin (B1172386) cavity, demonstrating the power of through-space correlation experiments. nih.gov

Table 1: Exemplary ¹H and ¹³C NMR Data for a Substituted Pyrazole Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Pyrazole-H4 | ~5.8 | ~95.0 | C3, C5 | - |

| N1-CH₂ | ~4.1 | ~45.0 | C5, N1-CH₃ | N1-CH₃ |

| N1-CH₃ | ~1.4 | ~15.0 | C5, N1-CH₂ | N1-CH₂ |

| C3-CH₂ | ~2.6 | ~25.0 | C3, C4, C3-CH₃ | C3-CH₃ |

| C3-CH₃ | ~1.2 | ~13.0 | C3, C4, C3-CH₂ | C3-CH₂ |

| NH₂ | (variable) | - | C5 | - |

| Note: This table is illustrative and based on general chemical shift ranges for pyrazole derivatives. Actual values for this compound would require experimental measurement. |

Isotopic Labeling for Unambiguous Signal Assignment

In cases of extreme spectral overlap or for probing specific metabolic pathways, isotopic labeling can be an invaluable tool. sigmaaldrich.com Synthesizing a derivative of this compound with ¹³C- or ¹⁵N-enriched precursors can greatly simplify spectral analysis.

For example, using ¹³C-labeled ethyl iodide in the synthesis would allow for selective observation of the ethyl group signals and any long-range couplings to these carbons. Similarly, using ¹⁵N-labeled hydrazine (B178648) to construct the pyrazole ring would enable ¹⁵N NMR spectroscopy, providing direct information about the electronic environment of the nitrogen atoms. nih.gov While not specific to the title compound, studies on other heterocyclic systems demonstrate that ¹⁵N labeling, in conjunction with mass spectrometry, is a powerful method for biosynthetic characterization. frontiersin.org This technique helps to determine the number of nitrogen atoms incorporated into a molecule and can be used in metabolomic and genomic studies. frontiersin.org The use of stable isotopes like deuterium (B1214612) (²H), ¹³C, and ¹⁵N is also crucial for creating internal standards for mass spectrometry and NMR studies in metabolic research. scripps.edu

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is indispensable for understanding the intermolecular forces that dictate crystal packing and for analyzing the molecule's conformation when locked in a crystal lattice.

Crystal Packing and Intermolecular Interactions

The way molecules of this compound derivatives arrange themselves in a crystal is governed by a hierarchy of intermolecular interactions. acs.org These can include:

Hydrogen Bonding : The primary amine group (-NH₂) is a potent hydrogen bond donor, and the pyrazole ring nitrogens are potential acceptors. This can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex networks. nih.govnih.gov Studies on related pyrazole structures have shown that N-H···N and C-H···O/N hydrogen bonds are common and play a significant role in stabilizing the crystal packing. nih.gov

Van der Waals Forces : Dispersion forces, although weaker, are collectively important in ensuring efficient packing of the molecules in the crystal lattice. nih.gov

Conformational Analysis in the Solid State

X-ray crystallography provides a static snapshot of the molecule's conformation in the solid state. For this compound derivatives, this allows for the precise determination of:

Torsion Angles : The rotation around single bonds, such as the C-N bonds of the ethyl groups and the C5-NH₂ bond, can be accurately measured.

Ring Planarity : The degree to which the pyrazole ring deviates from planarity can be assessed. In many substituted pyrazoles, the ring is essentially planar.

Substituent Orientation : The relative orientation of the ethyl groups and the amino group with respect to the pyrazole ring is fixed in the crystal structure.

In a study of 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, the pyrazole ring was found to be twisted relative to other aromatic systems in the molecule, and the terminal carbon atoms of the ethyl groups were disordered over two sites. iucr.org Such conformational details are crucial for understanding the molecule's steric and electronic properties.

Table 2: Representative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.6 |

| Z | 4 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, C-H···π interactions |

| Note: This table presents hypothetical data for illustrative purposes, drawing on typical values for pyrazole derivatives found in the literature. bohrium.comiucr.org |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion, further confirming the molecular formula.

For this compound, the protonated molecule [M+H]⁺ would be observed in the mass spectrum, confirming its molecular weight. The fragmentation of pyrazole derivatives in the mass spectrometer can be complex but often involves characteristic losses. A study on phenylaminopyrazole derivatives showed that fragmentation could involve the loss of nitrogen atoms and rearrangement of the pyrazole ring. nih.gov

The fragmentation pathways can be influenced by the position of substituents. For instance, the cleavage of the ethyl groups and fragmentation of the pyrazole ring itself would produce a unique fingerprint for the molecule. Common fragmentation patterns for pyrazole-containing compounds may include the loss of small neutral molecules like HCN, N₂, or ethylene (B1197577) from the side chains. Analyzing these fragments helps to piece together the original structure and differentiate between isomers. nih.govaau.dk

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Loss from Parent Ion |

| 140.1239 | [M+H]⁺ (C₇H₁₄N₃) | - |

| 125.1004 | [M+H - CH₃]⁺ | Methyl radical |

| 112.0922 | [M+H - C₂H₄]⁺ | Ethylene |

| 97.0816 | [M+H - C₃H₅]⁺ | Propylene radical |

| 83.0660 | [M+H - C₄H₇]⁺ | Butylene radical |

| Note: This table represents a theoretical fragmentation pattern. Actual fragmentation would need to be determined experimentally. |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement of the molecular ion, HRMS allows for the unambiguous confirmation of the chemical formula. For a derivative of this compound, such as N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, HRMS can be used to confirm its molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. researchgate.net For instance, the HRMS-ESI calculated for C14H18F2N3O2S [M+H]+ was 330.1088, with a found value of 330.1085, demonstrating the high accuracy of this technique. nih.gov

In the analysis of pyrazole derivatives, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that typically generates protonated molecules [M+H]⁺. The high resolving power of analyzers like Time-of-Flight (TOF) or Orbitrap allows for mass measurements with errors in the low parts-per-million (ppm) range, which is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Representative HRMS Data for Related Pyrazole Derivatives

| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| 4-Ethyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | C₁₅H₂₁N₃O₂SNa | 330.1252 | 330.1250 | nih.gov |

| 2,4-Difluoro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | C₁₄H₁₈F₂N₃O₂S | 330.1088 | 330.1085 | nih.gov |

| 3,4-Difluoro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | C₁₄H₁₈F₂N₃O₂S | 330.1088 | 330.1086 | nih.gov |

| 4-Isopropoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | C₁₇H₂₆N₃O₃S | 352.1695 | 352.1693 | nih.gov |

| 3,5-dimethyl-4-(1-(furan-2-yl)-2-nitroethyl)-1H-pyrazole | C₁₁H₁₄N₃O₃ | 236.1030 | 236.1040 | dergipark.org.tr |

| 3,5-dimethyl-4-(2-nitro-1-(thiophen-2-yl)ethyl)-1H-pyrazole | C₁₁H₁₄N₃O₂S | 252.0801 | 252.0809 | dergipark.org.tr |

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for elucidating the connectivity of atoms within a molecule. The fragmentation pathways are highly dependent on the structure of the molecule, including the nature and position of substituents.

For pyrazole derivatives, the fragmentation patterns can be complex. In the case of tetra-substituted phenylaminopyrazoles, the fragmentation of the C(O)-O ester bond in one isomer was observed to directly yield a pyrazole acyl ion. mdpi.com In contrast, a different isomer underwent a two-step fragmentation involving the initial cleavage of an ethyl group followed by the elimination of a water molecule. mdpi.com This highlights how subtle structural differences can lead to distinct fragmentation pathways.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in an MS/MS experiment. Based on the general fragmentation patterns of amines and aromatic heterocycles, several fragmentation pathways can be postulated:

Loss of ethylene: A common fragmentation for ethyl-substituted aromatic rings is the loss of a neutral ethylene molecule (28 Da) via a McLafferty-type rearrangement or other mechanisms. This could occur from either the N1-ethyl or the C3-ethyl group.

Loss of an ethyl radical: Cleavage of the C-C bond of the ethyl group could lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da).

Ring cleavage: The pyrazole ring itself can undergo fragmentation. Common losses include HCN (27 Da) and N₂ (28 Da).

Cleavage of the exocyclic C-N bond: The bond between the pyrazole ring and the amine group could cleave, although this is generally less favorable for primary amines.

Table 2: Postulated MS/MS Fragments of Protonated this compound ([C₇H₁₄N₃]⁺, m/z 140.1182)

| Fragment Ion Formula | Fragment Ion m/z (monoisotopic) | Neutral Loss | Postulated Structure/Mechanism |

| [C₅H₈N₃]⁺ | 110.0718 | C₂H₄ (28.0313) | Loss of ethylene from an ethyl group. |

| [C₅H₇N₃]⁺• | 109.0640 | •C₂H₅ (29.0391) | Loss of an ethyl radical. |

| [C₆H₁₁N]⁺• | 97.0891 | HCN₂ (55.0247) | Cleavage and rearrangement of the pyrazole ring. |

| [C₇H₁₂N]⁺ | 110.0966 | N₂ (28.0061) | Loss of molecular nitrogen from the pyrazole ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. Each vibrational mode corresponds to a specific molecular motion and absorbs or scatters light at a characteristic frequency.

Analysis of Characteristic Vibrational Modes

For this compound, several characteristic vibrational modes are expected:

N-H stretching: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations. These typically appear in the region of 3300-3500 cm⁻¹. In a study of 3(5)-aminopyrazoles, these bands were observed and assigned with the aid of theoretical calculations. researchgate.netnih.govdntb.gov.uamdpi.com

C-H stretching: The ethyl groups will show aliphatic C-H stretching vibrations between 2850 and 3000 cm⁻¹. The aromatic C-H stretch of the pyrazole ring is expected at higher wavenumbers, typically above 3000 cm⁻¹.

C=N and C=C stretching: The pyrazole ring has characteristic stretching vibrations for its C=N and C=C bonds in the 1400-1650 cm⁻¹ region. For example, in some pyrazole derivatives, the C=N stretching vibration is observed around 1619 cm⁻¹. mdpi.com

N-H bending: The in-plane bending (scissoring) vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond connecting the amine group to the pyrazole ring typically appears in the 1250-1350 cm⁻¹ range.

Ring breathing modes: The pyrazole ring will also have characteristic "breathing" modes at lower frequencies, which involve the concerted expansion and contraction of the entire ring.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | References for Related Compounds |

| Asymmetric NH₂ stretching | 3400 - 3500 | researchgate.netnih.govdntb.gov.uamdpi.com |

| Symmetric NH₂ stretching | 3300 - 3400 | researchgate.netnih.govdntb.gov.uamdpi.com |

| Aromatic C-H stretching | 3050 - 3150 | derpharmachemica.com |

| Aliphatic C-H stretching | 2850 - 3000 | derpharmachemica.com |

| NH₂ scissoring | 1600 - 1650 | researchgate.netnih.govdntb.gov.uamdpi.com |

| C=N / C=C ring stretching | 1400 - 1650 | mdpi.comderpharmachemica.com |

| C-N stretching | 1250 - 1350 | derpharmachemica.com |

Correlation with Computational Spectroscopic Predictions

Density Functional Theory (DFT) has become a powerful tool for predicting the vibrational spectra of molecules. By calculating the harmonic vibrational frequencies and their corresponding intensities, DFT can aid in the assignment of experimental IR and Raman spectra. The accuracy of these predictions can be further improved by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

Studies on aminopyrazoles and other pyrazole derivatives have demonstrated the excellent agreement that can be achieved between experimental and DFT-calculated spectra. For 3(5)-aminopyrazoles, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to assign the observed IR bands to the different tautomeric forms of the molecule. researchgate.netnih.govdntb.gov.uamdpi.com Similarly, for other substituted pyrazoles, DFT calculations have been successfully employed to interpret the vibrational spectra and confirm the molecular structure. nih.gov

For this compound, a computational study using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be expected to provide a reliable prediction of its IR and Raman spectra. The calculated vibrational modes could then be correlated with the experimentally observed bands, allowing for a detailed and confident assignment of the entire vibrational spectrum. This combined experimental and computational approach is the modern standard for the comprehensive structural elucidation of new chemical entities. The use of hybrid and double-hybrid functionals can further enhance the accuracy of these predictions. sns.it

Computational and Theoretical Chemistry Investigations on 1,3 Diethyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular geometry, stability, and electronic characteristics of a compound. These in silico methods allow for a detailed examination of properties that are otherwise difficult to measure experimentally.

Density Functional Theory (DFT) is a preferred method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the most stable (ground state) three-dimensional arrangement of atoms. electrochemsci.orgnih.gov

The optimization process minimizes the total energy of the molecule, revealing key structural parameters. For 1,3-Diethyl-1H-pyrazol-5-amine, the geometry would be characterized by the planarity of the pyrazole ring and the specific orientations of the two ethyl groups and the amine substituent. The ethyl groups, being larger and more electron-donating than methyl groups, would influence the local geometry and electron distribution. The N-N bond length within the pyrazole ring is a critical parameter, typically calculated to be around 1.37-1.38 Å in similar structures. nih.gov The C-N bond of the amine group and the C-C bonds of the ethyl groups would also adopt lengths and angles that minimize steric hindrance and optimize electronic stability.

Table 1: Predicted Structural Parameters for Pyrazole Derivatives Based on DFT Calculations Note: These are representative values based on DFT studies of analogous pyrazole compounds. nih.gov

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| N-N Bond Length | 1.37-1.38 Å | Indicates the bond order within the pyrazole ring. |

| C=N Bond Length | 1.29-1.30 Å | Reflects the imine character within the heterocyclic ring. nih.gov |

| C-NH2 Bond Length | ~1.38 Å | Characterizes the connection of the key functional group. |

| Ring Bond Angles | 105-112° | Define the geometry of the five-membered pyrazole ring. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For pyrazole derivatives, DFT calculations have shown energy gaps typically ranging from 4.30 to 5.70 eV, suggesting moderate to high stability. researchgate.netnih.gov The presence of electron-donating ethyl groups on this compound would be expected to raise the energy of the HOMO, potentially leading to a slightly smaller energy gap and thus higher reactivity compared to non-alkylated or methyl-substituted pyrazoles.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies of Pyrazole Derivatives Note: Values are for various substituted pyrazoles and serve as a reference. researchgate.netnih.gov

| Compound/Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazole-Thiophene Derivative | -6.10 to -6.25 | -1.75 to -1.85 | 4.30 to 4.45 |

| Thiazole-Pyrazole Derivative | -6.260 | -0.552 | 5.707 |

| Pyridine-Pyrazole Derivative | -5.523 | -0.016 | 5.507 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its flexibility and interactions with its environment.

In drug discovery research, MD simulations are essential for studying the stability of a ligand bound to a biological target, such as a protein receptor. After an initial binding pose is predicted using molecular docking, an MD simulation is run to observe the dynamics of the complex. rsc.org For a hypothetical interaction involving this compound, the simulation would track the stability of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor's active site over several nanoseconds. researchgate.net Studies on other pyrazole derivatives have used MD to confirm stable binding to targets like MALT1, where the pyrazole scaffold serves as a core for interaction. rsc.org The simulation results, including root-mean-square deviation (RMSD) of the protein and ligand, can validate whether the computationally predicted binding pose is stable. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Model Development (Theoretical Frameworks Only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A theoretical QSAR framework for pyrazole derivatives, including this compound, would be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity.

The process begins with a dataset of pyrazole compounds with experimentally measured activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Information about atom connectivity and molecular size (e.g., molecular weight, Wiener index).

Electronic descriptors: Properties derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Steric descriptors: Information about the three-dimensional shape and bulk of the molecule (e.g., molecular volume, surface area).

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the observed activity. nih.gov For pyrazole derivatives studied as acetylcholinesterase inhibitors, descriptors related to molecular volume and the number of multiple bonds were found to be significant. shd-pub.org.rs A robust QSAR model, once validated, could then be used to predict the activity of new, unsynthesized pyrazole compounds like this compound, guiding the design of more potent molecules. nih.gov

Table 3: Conceptual Framework for a QSAR Model Development

| Step | Description | Example Descriptors for Pyrazoles |

|---|---|---|

| 1. Data Set Selection | Compile a series of pyrazole derivatives with measured biological activity (e.g., pIC50). nih.gov | - |

| 2. Descriptor Calculation | Compute a wide range of theoretical molecular descriptors for each compound. | Molecular Weight, LogP, HOMO/LUMO energies, Dipole Moment, Molecular Volume. shd-pub.org.rs |

| 3. Model Building | Use statistical methods (e.g., MLR, PLS) to create a mathematical equation correlating descriptors with activity. nih.gov | Activity = c0 + c1(Descriptor A) + c2(Descriptor B) + ... |

| 4. Model Validation | Assess the statistical significance and predictive power of the model using internal (e.g., cross-validation) and external validation sets. | High r², q² values; low prediction error. rsc.org |

| 5. Prediction | Use the validated model to predict the activity of new compounds. | Predict the pIC50 of this compound. |

Descriptor Calculation and Model Construction

The investigation into the biological activity of this compound often begins with computational and theoretical chemistry, a field that has become indispensable in modern drug discovery. eurasianjournals.com These methods provide insights into the molecule's physicochemical properties and potential interactions with biological targets, guiding further experimental work. A crucial first step in this process is the calculation of molecular descriptors.

Molecular descriptors are numerical values that characterize the properties of a molecule. For this compound, these descriptors can be broadly categorized into several groups:

1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, which describe the branching and connectivity of the molecule, and descriptors based on the molecular graph.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include information about its shape, size, and electronic properties. Examples include the van der Waals volume and surface area.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule. Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential. These descriptors are crucial for understanding the reactivity and interaction of the molecule with biological targets. Density Functional Theory (DFT) is a commonly employed method for these calculations. tandfonline.com

Once a comprehensive set of descriptors has been calculated for this compound and a series of related compounds, the next step is to construct a Quantitative Structure-Activity Relationship (QSAR) model. A QSAR model is a mathematical equation that relates the molecular descriptors to the biological activity of the compounds. The goal is to develop a model that can accurately predict the biological activity of new, untested compounds based on their calculated descriptors.

The construction of a QSAR model typically involves the following steps:

Data Set Selection: A diverse set of pyrazole derivatives with known biological activities is required.

Descriptor Calculation: A wide range of descriptors is calculated for each compound in the dataset.

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is a critical step to avoid overfitting the model.

Model Building: Various statistical methods can be used to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF).

The resulting QSAR model can then be used to predict the biological activity of this compound and to design new derivatives with potentially enhanced activity.

Validation of Predictive Models for Biological Activity Potential

The development of a predictive QSAR model is not complete without rigorous validation. Validation ensures that the model is not only able to reproduce the data it was trained on but can also accurately predict the activity of new compounds. The validation process is typically divided into two stages: internal validation and external validation.

Internal Validation:

Internal validation techniques assess the robustness and stability of the QSAR model using the training set data. Common internal validation methods include:

Cross-Validation: The most common form is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q²).

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A significant drop in the model's performance for the scrambled data indicates that the original model is not due to chance correlation.

External Validation:

External validation is the most stringent test of a QSAR model's predictive power. It involves using the model to predict the biological activity of a set of compounds that were not used in the model's development (the test set). The predictive performance is evaluated using statistical metrics such as:

R²pred: The squared correlation coefficient between the observed and predicted activities for the test set. A high R²pred value (typically > 0.6) is indicative of a good predictive model.

Mean Squared Error (MSE) and Root Mean Squared Error (RMSE): These metrics quantify the average difference between the predicted and observed activities.

For a QSAR model for pyrazole derivatives to be considered reliable for predicting the biological activity of compounds like this compound, it must perform well in both internal and external validation tests. Such a validated model can then be confidently used to prioritize the synthesis and testing of new compounds, thereby accelerating the drug discovery process. nih.govnih.govresearchgate.net

Exploration of 1,3 Diethyl 1h Pyrazol 5 Amine in Advanced Chemical Biology and Material Science Research

In Vitro Biological Activity Studies and Mechanistic Insights

The biological potential of pyrazole (B372694) derivatives is vast, with numerous compounds exhibiting a range of activities from enzyme inhibition to receptor modulation. The specific arrangement of substituents on the pyrazole ring plays a crucial role in determining the nature and potency of these effects.

Enzyme Inhibition and Receptor Binding Affinity (In Vitro)

While specific enzyme inhibition or receptor binding data for 1,3-Diethyl-1H-pyrazol-5-amine is not extensively documented, the pyrazol-5-amine scaffold is a known pharmacophore in various biologically active molecules. For instance, derivatives of pyrazole have been investigated as inhibitors for a range of enzymes. Studies on related pyrazole structures have demonstrated significant inhibitory potential against various enzymes. For example, certain pyrazole derivatives have been identified as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neuronal apoptosis.

Interactive Data Table: Enzyme Inhibitory Activity of Representative Pyrazole Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative 7a | JNK3 | 0.635 µM |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative 8a | JNK3 | 0.227 µM |

Similarly, the pyrazole core is a key component in molecules designed to bind to specific cellular receptors. The affinity and selectivity of these interactions are highly dependent on the nature of the substituents at the N1, C3, and C5 positions.

Cellular Pathway Modulation in Controlled Assays

The engagement of pyrazole derivatives with cellular targets can lead to the modulation of various signaling pathways. Research on analogous compounds offers a glimpse into the potential cellular effects of this compound. For example, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS). This activity is often linked to the specific substitution pattern on the pyrazole ring, which influences the compound's interaction with cellular components.

Studies on triple-negative breast cancer cells have shown that some pyrazole derivatives can induce cell death in a dose- and time-dependent manner, with IC₅₀ values in the micromolar range. This suggests that appropriately substituted pyrazol-5-amines could be valuable tools for investigating and potentially manipulating cellular life and death pathways.

Structure-Activity Relationships within Pyrazol-5-amine Scaffolds

The biological activity of pyrazol-5-amine derivatives is intricately linked to their chemical structure. The nature, size, and electronic properties of the substituents on the pyrazole ring are critical determinants of their pharmacological profiles. For instance, in a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives designed as JNK3 inhibitors, the nature of the alkyl group at the C3 position and the aryl group at the C5 position significantly influenced their inhibitory potency.

Applications in Coordination Chemistry and Metal Complex Formation

The pyrazole nucleus, with its adjacent nitrogen atoms, is an excellent ligand for the formation of metal complexes. The amino group at the C5 position in this compound provides an additional coordination site, making it a potentially versatile ligand in coordination chemistry.

Ligand Design and Synthesis with this compound

The synthesis of pyrazole-based ligands is a well-established area of research. The presence of both the pyrazole ring nitrogens and the exocyclic amino group allows for various coordination modes, including monodentate, bidentate, and bridging ligation. The ethyl groups at the N1 and C3 positions of this compound would influence the steric environment around the coordinating nitrogen atoms, which can be strategically used to control the geometry and stability of the resulting metal complexes.

The synthesis of such ligands typically involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative, followed by functional group manipulations to introduce the desired substituents. The ethyl groups in this compound can be introduced through the appropriate choice of starting materials.

Characterization of Novel Metal-Pyrazol-5-amine Complexes

While specific metal complexes of this compound are not widely reported, the characterization of complexes with related pyrazole ligands provides a framework for what to expect. Techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and mass spectrometry are crucial for elucidating the structure and bonding in these complexes.

For example, the coordination of pyrazole-based ligands to transition metals like copper, zinc, and cobalt has been extensively studied. These complexes exhibit a range of geometries, from tetrahedral to octahedral, depending on the metal ion, the stoichiometry of the ligand, and the presence of other coordinating species.

Interactive Data Table: Examples of Characterized Metal Complexes with Pyrazole-based Ligands

| Ligand | Metal Ion | Complex Formula | Coordination Geometry |

|---|---|---|---|

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cadmium(II) | [Cd(L)₂Cl₂] | Not specified |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Copper(II) | Cu(L)₂(C₂H₅OH)₂₂ | Not specified |

The electronic properties of these complexes, often studied by UV-Vis spectroscopy and cyclic voltammetry, are of great interest for applications in catalysis, materials science, and as models for bioinorganic systems. The specific electronic and steric contributions of the diethyl substitution in this compound would be expected to fine-tune the properties of its metal complexes.

Exploration of Catalytic Properties of Metal Complexes

The inherent coordinating ability of the pyrazole nitrogen atoms, coupled with the additional donor site of the 5-amine group, makes this compound an excellent candidate for forming stable and catalytically active metal complexes. Research into related pyrazole-based ligands has established a strong precedent for their efficacy in a variety of catalytic transformations. nih.gov Metal-ligand cooperation, where the pyrazole's NH group (in its protic form) participates in the reaction mechanism, is a key feature of many such catalysts. nih.gov

Copper complexes, in particular, have been a major focus. Studies on various pyrazole derivatives have shown that their copper(II) complexes can effectively catalyze oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. dntb.gov.uabohrium.comresearchgate.net The catalytic activity is influenced by factors such as the nature of the substituents on the pyrazole ring, the counter-ion of the copper salt, and the solvent used. dntb.gov.uabohrium.com For instance, in situ catalysts formed from pyrazole-based ligands and copper(II) salts like Cu(CH₃COO)₂, CuSO₄, and CuCl₂ have demonstrated excellent reaction rates in catechol oxidation. bohrium.com While specific data for this compound is emerging, the electronic and steric profile of this ligand suggests its potential to form highly efficient catalysts. Aluminum complexes containing anilido-pyrazolate ligands have also been synthesized and investigated for their catalytic activity in ring-opening polymerization of ε-caprolactone. rsc.org

Below is a table summarizing the catalytic activities of metal complexes with analogous pyrazole-based ligands.

| Ligand Type | Metal Ion | Catalytic Reaction | Key Findings |

| Substituted Pyrazole Ligands | Copper(II) | Oxidation of Catechol to o-Quinone | Activity depends on ligand nature, counterion, and solvent; mimics catecholase activity. dntb.gov.uabohrium.comresearchgate.net |

| Protic Pincer-Type Pyrazole Ligands | Ruthenium(II) | Aerobic Oxidation of Phosphines | Demonstrates metal-ligand cooperative bifunctional catalysis. nih.gov |

| 2-(1H-pyrazol-3-yl)pyridine Ligands | Iridium(III) | Dehydrogenation of Formic Acid | Azole units increase electron donation to the metal center, promoting hydrogen evolution. nih.gov |

| Anilido-Pyrazolate Ligands | Aluminum(III) | Ring-Opening Polymerization of ε-Caprolactone | Active catalysts for polymerization reactions. rsc.org |

Advanced Materials Science Applications

The unique structural and electronic properties of the pyrazole moiety are being harnessed to create novel materials for a range of advanced applications, from stimuli-responsive polymers to optoelectronic devices.

The ability of pyrazole groups to engage in intermolecular interactions, such as π–π stacking and hydrogen bonding, makes them valuable components in the design of polymers and supramolecular structures. nih.govnih.gov These non-covalent interactions can guide the self-assembly of monomers into well-defined, higher-order architectures. researchgate.net

Recent research has demonstrated a computer simulation-driven approach to synthesize anisotropic microgels using pyrazole-modified monomers. nih.govresearchgate.net In this methodology, it was hypothesized that π–π interactions between pyrazole groups would promote the formation of supramolecular bonds during precipitation polymerization. nih.gov This process leads to polymerization-induced self-assembly, and by varying the concentration of the pyrazole-modified monomer, the morphology of the resulting microgels can be tuned from spherical to dumbbell-like shapes. nih.gov Such structured soft colloidal materials are promising for applications in catalysis and tissue engineering. researchgate.net The N-H group present in unsubstituted pyrazoles can also form intermolecular N-H···N hydrogen bonds, leading to the self-assembly of chains, dimers, trimers, and other supramolecular motifs in the crystalline state. nih.gov The incorporation of the this compound moiety into polymer backbones or as pendant groups is an active area of exploration, with the potential to create materials with programmable functionalities and morphologies. mdpi.com

Pyrazole derivatives are increasingly recognized for their potential in organic optoelectronic materials. nih.gov The incorporation of pyrazole units into conjugated polymer and oligomer chains can lead to materials with high thermal stability and tunable electronic and optical properties. tandfonline.com These characteristics make them suitable for use in devices like light-emitting diodes (LEDs) and solar cells. tandfonline.com

While the pyrazole ring itself is not fluorescent, appropriate substitution can lead to compounds with remarkable photophysical properties, including high fluorescence quantum yields and significant solvatochromic behavior. nih.gov Studies on pyrazole-based oligomers (PBOs) have shown that their optical properties, such as absorption, transmittance, and band gap, can be controlled through synthetic modifications and film fabrication processes. tandfonline.comfigshare.com For instance, PBOs synthesized from diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate and diamine linkers have been investigated as thin films, demonstrating their promise for optoelectronic applications. tandfonline.comfigshare.com The surface morphology of these films, which can be smooth and uniform, is favorable for device performance. tandfonline.com The introduction of electron-withdrawing groups, such as cyano groups, onto a pyrazolyl-substituted framework can significantly alter the photoluminescence quantum yield and ionization potential, further highlighting the tunability of these materials. researchgate.net Fused pyrazole systems are also considered attractive scaffolds for organic optoelectronic materials due to their extended π-conjugation. nih.gov

The table below details some of the key optoelectronic properties observed in various pyrazole-based materials.

| Material Type | Key Property Investigated | Observation | Potential Application |

| Pyrazole-Based Oligomer (PBO) Films | Optical Band Gap | Tunable based on synthesis and film thickness. tandfonline.comfigshare.com | Optoelectronics, Sensors tandfonline.com |

| Pyrazolyl-Substituted Diethylene Derivative | Photoluminescence (PL) Quantum Yield | Enhanced two-fold in solid-state film by incorporating cyano groups to prevent quenching. researchgate.net | Organic Light Emitting Diodes (OLEDs) |

| Fused Pyrazole Systems | Photophysical Properties | Extended π-conjugation leads to attractive properties for optoelectronic materials. nih.gov | Organic Electronics |

| Substituted Pyrazoles | Fluorescence | High fluorescence quantum yields and notable solvatochromic behavior can be achieved. nih.gov | Electroluminescent Compounds, Probes |

Future Research Directions and Translational Opportunities for 1,3 Diethyl 1h Pyrazol 5 Amine

Emerging Synthetic Strategies for Highly Substituted Pyrazoles